molecular formula C21H28N4O B5577435 N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide

N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide

Cat. No.: B5577435
M. Wt: 352.5 g/mol
InChI Key: CZIWBZLYFGDEKB-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide is a useful research compound. Its molecular formula is C21H28N4O and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.22631153 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Research in pharmacokinetics and pharmacodynamics provides crucial insights into how substances are absorbed, distributed, metabolized, and excreted by the body. For example, studies on intravenous paracetamol in elderly patients have highlighted age and sex as significant factors affecting the pharmacokinetics of drugs, indicating that older age results in higher exposure to the drug (Liukas et al., 2011). Such research is fundamental in understanding the metabolic pathways of complex compounds and their interactions within the human body.

Potential Therapeutic Uses

The therapeutic applications of compounds are explored through their effects on specific physiological pathways. For instance, the modulation of the GABAA receptor by compounds underlines their potential use in treating conditions like insomnia or anxiety. The relative abuse liability of different compounds, compared in studies for their psychomotor, subjective, and cognitive effects, also informs their safe therapeutic use (Carter et al., 2007).

Metabolic Studies and Genetic Factors

Metabolic studies, including those investigating the effects of genetic variability on drug metabolism, are crucial. For instance, polymorphic expression of UGT1A9 has been associated with variable acetaminophen glucuronidation in neonates, highlighting the importance of genetic factors in drug metabolism and the potential for personalized medicine (Linakis et al., 2018).

Environmental and Neurotoxic Studies

The impact of environmental exposure to certain compounds on health, such as the presence of carcinogenic heterocyclic amines in the urine of healthy volunteers consuming a normal diet, is another area of significant research interest. These studies contribute to our understanding of environmental toxins and their implications for public health (Ushiyama et al., 1991).

Properties

IUPAC Name

N-[(3S,4R)-1-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]-4-propylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-4-6-19-13-25(14-20(19)24-16(3)26)12-17-10-22-21(23-11-17)18-8-5-7-15(2)9-18/h5,7-11,19-20H,4,6,12-14H2,1-3H3,(H,24,26)/t19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIWBZLYFGDEKB-WOJBJXKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C)CC2=CN=C(N=C2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NC(=O)C)CC2=CN=C(N=C2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.